molecular formula C10H8BrFN2 B3209030 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole CAS No. 1057383-75-1

5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole

Cat. No. B3209030
CAS RN: 1057383-75-1
M. Wt: 255.09 g/mol
InChI Key: AGRYAKKBCJGNQS-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole is a chemical compound that is widely used in scientific research for its unique properties. It is a pyrazole derivative that has a bromine atom at position 5 and a fluorobenzyl group at position 1. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in various biological processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to disrupt the cell membranes of certain fungi and bacteria, leading to their death. This compound has also been shown to have potential antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole in lab experiments include its unique properties, potential biological activities, and ease of synthesis. However, there are also limitations to its use. This compound is highly reactive and can be difficult to handle. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for further research on 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole. One area of research could focus on its potential use as a therapeutic agent for various diseases. Another area of research could focus on the synthesis of new derivatives with improved biological activities. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various biological processes.

Scientific Research Applications

5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole has been widely used in scientific research for its unique properties. It has been used as a building block for the synthesis of various compounds with potential biological activities. This compound has been studied for its potential anticancer, antifungal, and antibacterial activities. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.

properties

IUPAC Name

5-bromo-1-[(2-fluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2/c11-10-5-6-13-14(10)7-8-3-1-2-4-9(8)12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRYAKKBCJGNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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